Sotagliflozin - 1018899-04-1

Sotagliflozin

Catalog Number: EVT-284315
CAS Number: 1018899-04-1
Molecular Formula: C21H25ClO5S
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotagliflozin is a first-in-class, orally administered, dual inhibitor of sodium-glucose cotransporters 1 (SGLT1) and 2 (SGLT2). It is classified as an antidiabetic drug, specifically a sodium-glucose cotransporter inhibitor. In scientific research, sotagliflozin serves as a valuable tool to investigate the roles of SGLT1 and SGLT2 in various physiological processes, especially those related to glucose regulation and energy metabolism.

Dapagliflozin

  • Compound Description: Dapagliflozin is a highly selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) [, ]. It is used to improve glycemic control in adults with type 2 diabetes mellitus (T2DM) and has demonstrated efficacy in reducing the risk of hospitalization for heart failure in patients with T2DM and established cardiovascular disease or multiple cardiovascular risk factors [, ].
  • Relevance: Dapagliflozin is structurally similar to Sotagliflozin but selectively inhibits SGLT2, whereas Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2 [, , ]. Several studies have directly compared the efficacy and safety of Dapagliflozin and Sotagliflozin in treating heart failure and other cardiovascular outcomes in patients with T2DM [, , ].

Empagliflozin

  • Compound Description: Empagliflozin is another selective SGLT2 inhibitor used in the treatment of T2DM []. Similar to Dapagliflozin, it has demonstrated cardiovascular and renal benefits in clinical trials [, ].
  • Relevance: Empagliflozin, like Dapagliflozin, is structurally similar to Sotagliflozin and serves as a comparator in research evaluating the efficacy and safety of Sotagliflozin [, , ]. The selective inhibition of SGLT2 by Empagliflozin contrasts with the dual SGLT1/SGLT2 inhibition profile of Sotagliflozin.

Canagliflozin

  • Compound Description: Canagliflozin is a selective SGLT2 inhibitor that reduces blood glucose levels by increasing urinary glucose excretion []. It is used in the management of T2DM and has shown promise in improving cardiovascular outcomes [].
  • Relevance: Canagliflozin serves as another point of comparison for Sotagliflozin in studies examining the efficacy of SGLT2 inhibitors in managing T2DM and associated complications [, ]. The key distinction lies in the dual SGLT1/SGLT2 inhibition profile of Sotagliflozin compared to Canagliflozin's SGLT2 selectivity.

Ertugliflozin

  • Compound Description: Ertugliflozin is an SGLT2 inhibitor approved for use in adults with T2DM [].
  • Relevance: Similar to other SGLT2 inhibitors, Ertugliflozin serves as a comparator for Sotagliflozin in studies investigating the efficacy and safety of these agents in T2DM and related cardiorenal outcomes []. Sotagliflozin's dual inhibition of SGLT1 and SGLT2 differentiates it from the SGLT2-selective Ertugliflozin.

Lixisenatide

  • Compound Description: Lixisenatide is a glucagon-like peptide-1 receptor agonist (GLP-1 RA) used in the treatment of T2DM []. It stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner.
  • Relevance: Lixisenatide, as a GLP-1 RA, represents a different class of antidiabetic drugs than Sotagliflozin []. It is included in comparative studies evaluating the effectiveness of various antidiabetic therapies, allowing researchers to assess the relative benefits and risks of Sotagliflozin compared to other treatment options.
  • Compound Description: Semaglutide is a GLP-1 RA used in the treatment of T2DM []. It is available in both subcutaneous and oral formulations.
  • Relevance: Like Lixisenatide, Semaglutide provides a comparison point for Sotagliflozin within the context of antidiabetic treatment strategies []. This comparison helps delineate the clinical profile of Sotagliflozin relative to other established agents like GLP-1 RAs.

Albiglutide

  • Compound Description: Albiglutide is a GLP-1 RA used to improve glycemic control in adults with T2DM []. It is administered once weekly via subcutaneous injection.
  • Relevance: Similar to other GLP-1 RAs, Albiglutide serves as a comparator drug in studies evaluating Sotagliflozin's efficacy and safety profile []. The inclusion of Albiglutide in such research helps contextualize the potential benefits and risks of Sotagliflozin within the landscape of available T2DM treatments.

Exenatide

  • Compound Description: Exenatide is a GLP-1 RA, administered by subcutaneous injection, used in the treatment of T2DM [, ].
  • Relevance: As a GLP-1 RA, Exenatide offers another point of comparison for Sotagliflozin in studies investigating the efficacy of various antidiabetic agents [, ]. By comparing their effects on glycemic control, body weight, and other relevant parameters, researchers can better understand the clinical profile of Sotagliflozin relative to other treatment options.

Linagliptin

  • Compound Description: Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, such as GLP-1, thereby enhancing insulin secretion and improving glycemic control in individuals with T2DM [].
  • Relevance: Linagliptin's mechanism of action, enhancing GLP-1 levels, is indirectly relevant to Sotagliflozin []. While Sotagliflozin does not directly inhibit DPP-4, its inhibition of SGLT1 in the intestines leads to increased GLP-1 secretion [, ]. Studies have explored combining Sotagliflozin with Linagliptin to assess potential synergistic effects on glycemic control and lipid metabolism [].

Metformin

  • Compound Description: Metformin is a widely used first-line medication for T2DM []. It improves insulin sensitivity and reduces hepatic glucose production.
  • Relevance: While structurally and mechanistically distinct from Sotagliflozin, Metformin represents a cornerstone of T2DM treatment []. Including Metformin in comparative studies provides a reference point for assessing the efficacy and safety of newer agents like Sotagliflozin.

Placebo

  • Relevance: Placebo serves as the essential control in all the clinical trials evaluating the efficacy and safety of Sotagliflozin [, , , , , , , , , , , , , , , , , , ]. By comparing outcomes between the Sotagliflozin and placebo groups, researchers can determine the true efficacy of Sotagliflozin and differentiate its effects from natural disease progression or other non-specific factors.
Source and Classification

Sotagliflozin was developed by Lexicon Pharmaceuticals and is classified as an antidiabetic medication. It is categorized under the pharmacological class of sodium-glucose cotransporter inhibitors, specifically targeting both SGLT1 and SGLT2. This dual action distinguishes it from other medications that only inhibit SGLT2, offering additional benefits in managing blood glucose levels post-meal.

Synthesis Analysis

Methods and Technical Details

The synthesis of sotagliflozin involves several steps, primarily utilizing toluene or xylene as solvents. The process can be performed either in batch or continuous modes. In one method, a compound designated as compound A is dissolved in toluene, then reacted with methanol and sodium methoxide at approximately 60°C for about 15 minutes, yielding a high purity product (99.5%) .

In a continuous process, sotagliflozin is synthesized in a stirred-tank reactor where the reaction conditions are maintained at around 60-61°C with specific flow rates and residence times to optimize yield and purity . The continuous method allows for better scalability and efficiency compared to traditional batch processes.

Molecular Structure Analysis

Structure and Data

Sotagliflozin has a complex molecular structure characterized by its dual functionality. Its chemical formula is C21_{21}H25_{25}O5_{5}S, indicating the presence of various functional groups that facilitate its mechanism of action. The crystal structure analysis reveals that it forms stable crystalline forms which are essential for its pharmaceutical applications .

Structural Data

  • Molecular Weight: Approximately 393.49 g/mol
  • Melting Point: Specific melting points can vary based on crystalline form but generally fall within a defined range suitable for pharmaceutical formulations.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of sotagliflozin include nucleophilic substitution reactions where methanol acts as a nucleophile attacking an electrophilic center within compound A. The reaction conditions are carefully controlled to ensure high yields and minimize by-products .

In addition, various purification steps such as crystallization from organic solvents are employed to isolate sotagliflozin from reaction mixtures, ensuring that the final product meets pharmaceutical standards.

Mechanism of Action

Process and Data

Sotagliflozin functions through two main mechanisms:

  1. Inhibition of SGLT2: This reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine.
  2. Inhibition of SGLT1: This decreases glucose absorption in the intestines, which helps manage postprandial blood glucose levels.

This dual inhibition contributes to improved glycemic control without significant insulin dependence, making it particularly beneficial for patients with type 1 diabetes who may experience fluctuations in blood sugar levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and toluene; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • pH: The pH of aqueous solutions can affect solubility and stability; optimal conditions should be maintained during formulation.

Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often performed to assess thermal stability .

Applications

Sotagliflozin is primarily used in clinical settings for the management of diabetes mellitus, particularly:

  • Type 1 Diabetes: It aids in glycemic control alongside insulin therapy.
  • Type 2 Diabetes: Provides an alternative treatment pathway for patients who may not achieve adequate control with standard therapies.

Research continues into its potential applications beyond diabetes management, including cardiovascular benefits and weight management strategies due to its unique mechanism of action .

Properties

CAS Number

1018899-04-1

Product Name

Sotagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol

Molecular Formula

C21H25ClO5S

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1

InChI Key

QKDRXGFQVGOQKS-CRSSMBPESA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol
LX-4211
LX4211
sotagliflozin

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.